molecular formula C10H10N2O2 B1321481 ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 221675-35-0

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1321481
M. Wt: 190.2 g/mol
InChI Key: CBIVEMGUNRNUEB-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The ethyl ester group at the 2-carboxylate position indicates that it is a derivative of pyrrolopyridine carboxylic acid with an ethyl group attached to the carboxyl function.

Synthesis Analysis

The synthesis of related pyrrole-2-carboxylate derivatives has been reported through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Another synthesis route involves the reaction of 2H-azirines with enamines, leading to a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives . Additionally, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared starting from a cyano-methyl pyridine derivative, indicating a multi-step synthetic route .

Molecular Structure Analysis

The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied using NMR, UV-Visible, FT-IR, and Mass spectroscopy, combined with DFT calculations . Similarly, the molecular structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using spectroscopic methods and quantum chemical calculations, providing insights into the electronic structure and stability of the molecule .

Chemical Reactions Analysis

The reactivity and chemical behavior of pyrrole-2-carboxylate derivatives have been explored in various studies. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticide synthesis, was achieved through hydrazinolysis and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carboxylate derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through hydrogen bonding, which affects the compound's physical state and stability . The thermodynamic parameters calculated for the formation of these compounds suggest that the reactions are exothermic and spontaneous at room temperature, which is important for understanding their synthesis and potential applications .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from this compound, displayed antibacterial activity in vitro (Toja et al., 1986).

Catalysis in Annulation Reactions

It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high yields (Zhu et al., 2003).

Novel Synthetic Routes

A variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, which can be synthesized from ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, undergo condensation with various compounds to yield 1H-pyrrolo[2,3-b]pyridines in a single stage, showcasing a novel synthetic route (Brodrick & Wibberley, 1975).

Antioxidant Activity

Some derivatives of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibit significant antioxidant activity, outperforming ascorbic acid in certain instances. This was demonstrated in a study involving the synthesis and reaction of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate (Zaki et al., 2017).

Photophysical Properties

Research on a new 4-aza-indole derivative of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate revealed unique photophysical properties, including reverse solvatochromism and high quantum yield, suggesting its utility in applications like bio-sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Safety And Hazards

The safety and hazards associated with ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate are not detailed in the available literature .

properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVEMGUNRNUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619125
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

221675-35-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

30 ml of n-butyllithium are added, under nitrogen, at a temperature of less than 5° C., to 5 g of 2-(N-Boc)amino-3-methylpyridine in 100 ml of THF. After stirring for 1 hour at 0° C., the lithiated derivative thus formed is added to a solution of 7 g of ethyl oxalate in 50 ml of THF at −3° C. The reaction medium is allowed to return to RT and is then poured slowly into 25 ml of 6N HCl at 0° C., while maintaining the temperature below 100° C. This mixture is heated at 50° C. for 2 hours and the pH is then brought to 3 by addition of 1N NaOH. This mixture is extracted with Et2O and the organic phase is taken up in K2CO3 solution and then dried and evaporated to give 1.8 g of the expected compound in the form of white crystals: m.p.=162° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of (RS) ethyl (2-hydroxy-1-tert-butoxycarbonyl-7-azaindoline-2-carboxylate) (0.6 g, 1.9 mmol) in ethanol (20 mL) was added dropwise concentrated hydrochloric acid (0.6 mL). The mixture was heated under reflux for 2 h, cooled to room temperature and partitioned between ether (30 mL) and aqueous sodium hydrogen carbonate solution (30 mL). The organic layer was washed (water, brine), dried (sodium sulfate) and concentrated in vacuo to give ethyl 7-azaindole-2-carboxylate as a white solid (0.26 g, 70%). mp 153–6° C. Found: C, 62.84; H, 5.34; N, 14.50%. C10H10N2O2 requires: C, 63.15; H, 5.30; N, 14.72%.
Name
(RS) ethyl (2-hydroxy-1-tert-butoxycarbonyl-7-azaindoline-2-carboxylate)
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Citations

For This Compound
5
Citations
CB Baltus, R Jorda, C Marot, K Berka, V Bazgier… - European journal of …, 2016 - Elsevier
From four molecules, inspired by the structural features of fascaplysin, with an interesting potential to inhibit cyclin-dependent kinases (CDKs), we designed a new series of tri-…
Number of citations: 41 www.sciencedirect.com
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org
M Moir, S Lane, F Lai, M Connor, DE Hibbs… - European Journal of …, 2019 - Elsevier
Activation of the CB 2 receptor is an attractive therapeutic strategy for the treatment of a wide range of inflammatory diseases. However, receptor subtype selectivity is necessary in order …
Number of citations: 16 www.sciencedirect.com
J Tang, T Hamajima, M Nakano, H Sato… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis of a 7-azaindole series of novel, potent B-Raf kinase inhibitors using knowledge-based design was carried out. Compound 6h exhibits not only excellent potency in both …
Number of citations: 34 www.sciencedirect.com
SG Koenig, JW Dankwardt, Y Liu, H Zhao… - ACS Sustainable …, 2014 - ACS Publications
An efficient one-pot cascade to indoles and related fused heterocycles has been demonstrated in renewable solvents, thereby eliminating the previously required dipolar aprotic solvent…
Number of citations: 14 pubs.acs.org

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